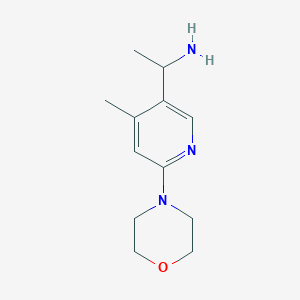
1-(4-Methyl-6-morpholinopyridin-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanamine involves several steps. One common method includes the reaction of 4-methyl-6-morpholinopyridine with ethanamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
1-(4-Methyl-6-morpholinopyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methyl-6-morpholinopyridin-3-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to understand molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-morpholinopyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Methyl-6-morpholinopyridin-3-yl)ethanamine can be compared with similar compounds such as 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine . While both compounds share a similar structure, the position of the methyl group can influence their chemical properties and reactivity. This uniqueness makes this compound particularly valuable for specific applications where its distinct properties are advantageous .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(4-methyl-6-morpholin-4-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H19N3O/c1-9-7-12(14-8-11(9)10(2)13)15-3-5-16-6-4-15/h7-8,10H,3-6,13H2,1-2H3 |
InChI Key |
FEXWKCGVQQLSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




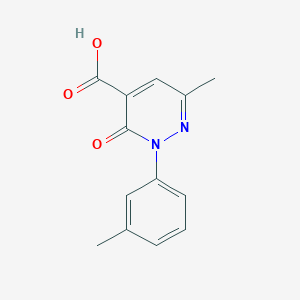
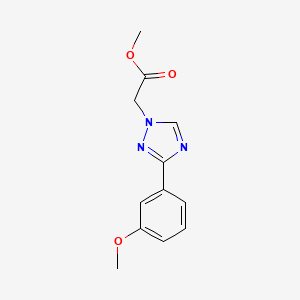
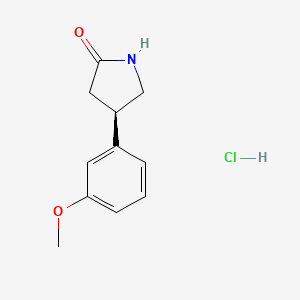
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)

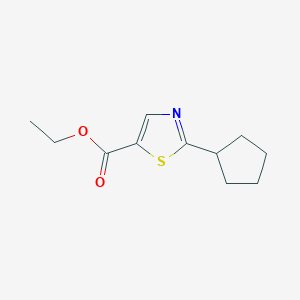
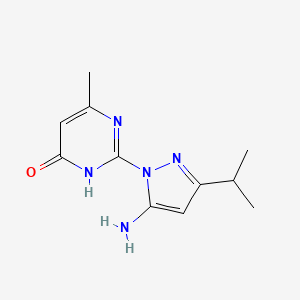
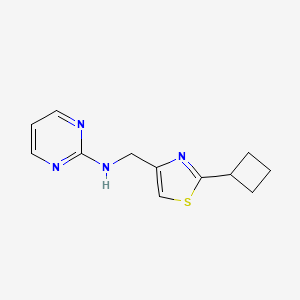

![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)


